

Application Notes and Protocols: Sophoraflavanone G in Cancer Cell Line Studies

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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B1496117

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Note to the Reader: The following application notes and protocols are based on published research for Sophoraflavanone G (SG), a compound closely related to **Sophoraflavanone H**. The available scientific literature primarily focuses on Sophoraflavanone G's effects on cancer cell lines.

Introduction

Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the medicinal plant *Sophora flavescens*. It has demonstrated significant anti-tumor and anti-inflammatory properties in various preclinical studies.^{[1][2]} This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Sophoraflavanone G in cancer cell line research. The primary mechanisms of action for SG in cancer cells include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.^{[3][4][5]}

Data Presentation: Effects of Sophoraflavanone G on Cancer Cell Lines

The following tables summarize the quantitative data from studies on the effects of Sophoraflavanone G on various cancer cell lines.

Table 1: Effects of Sophoraflavanone G on Apoptosis-Related Proteins

Cell Line	Treatment Concentration	Effect on Protein Expression	Reference
MDA-MB-231 (Triple-Negative Breast Cancer)	Various concentrations	- Increased: Cleaved caspase-3, -8, -9, Bax - Decreased: Bcl-2, Bcl-xL	[1][2]
HL-60 (Human Leukemia)	3–30 μ M	- Increased: Cleaved caspase-3, -9, Bax - Decreased: Bcl-2, Bcl-xL	[4][5]
BT-549 & MDA-MB-231 (Triple-Negative Breast Cancer)	Not specified	- Increased: Bax, Cleaved caspase-3 - Decreased: Bcl-2	[6]

Table 2: Signaling Pathways Modulated by Sophoraflavanone G

Cell Line	Targeted Pathway	Key Molecular Effects	Reference
MDA-MB-231	MAPK Pathway	Suppression of the pathway	[1][2]
Hodgkin's lymphoma & solid tumor cells	STAT Signaling	Inhibition of STAT3 and STAT5 tyrosine phosphorylation by inhibiting JAKs, Src, Akt, and ERK1/2 phosphorylation	[3]
Multiple Myeloma Cells	NF-κB Signaling	Inhibition of the pathway	[3]
HL-60	MAPK Pathway	Activation of the pathway leading to apoptosis	[4][5]
TNBC cells (BT-549 & MDA-MB-231)	EGFR-PI3K-AKT Signaling	Inactivation of the pathway	[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of Sophoraflavanone G on cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Sophoraflavanone G on cancer cells.

Materials:

- Cancer cell line of interest
- Sophoraflavanone G (SG) stock solution
- Complete cell culture medium

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of Sophoraflavanone G (e.g., 0, 5, 10, 20, 40, 80 μ M) and a vehicle control (DMSO).
- Incubate for the desired time period (e.g., 24, 48, 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with Sophoraflavanone G.

Materials:

- Cancer cell line of interest
- Sophoraflavanone G (SG)

- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with desired concentrations of Sophoraflavanone G for 24-48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 10 μ L of Propidium Iodide to 100 μ L of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in apoptosis and signaling pathways.

Materials:

- Cancer cell line of interest
- Sophoraflavanone G (SG)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt, etc.)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with Sophoraflavanone G, then lyse the cells and quantify protein concentration.
- Denature protein lysates and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Sophoraflavanone G on cell cycle distribution.[7]

Materials:

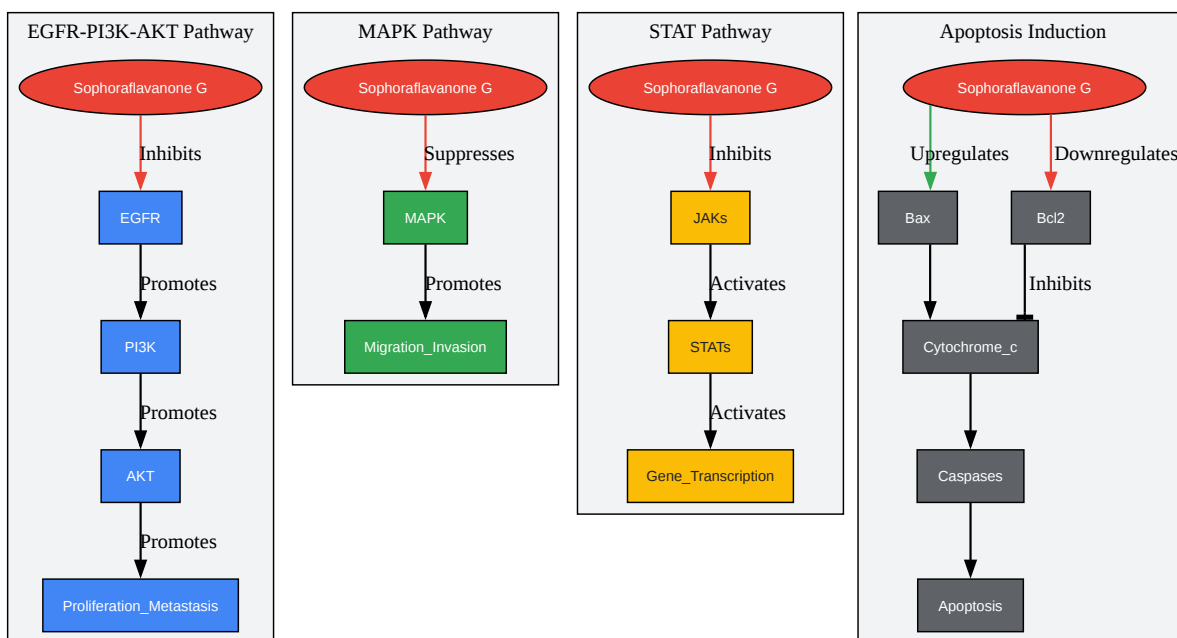
- Cancer cell line of interest
- Sophoraflavanone G (SG)
- 6-well plates
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Seed cells and treat with Sophoraflavanone G for 24 hours.
- Harvest and wash the cells with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate for 30 minutes in the dark at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

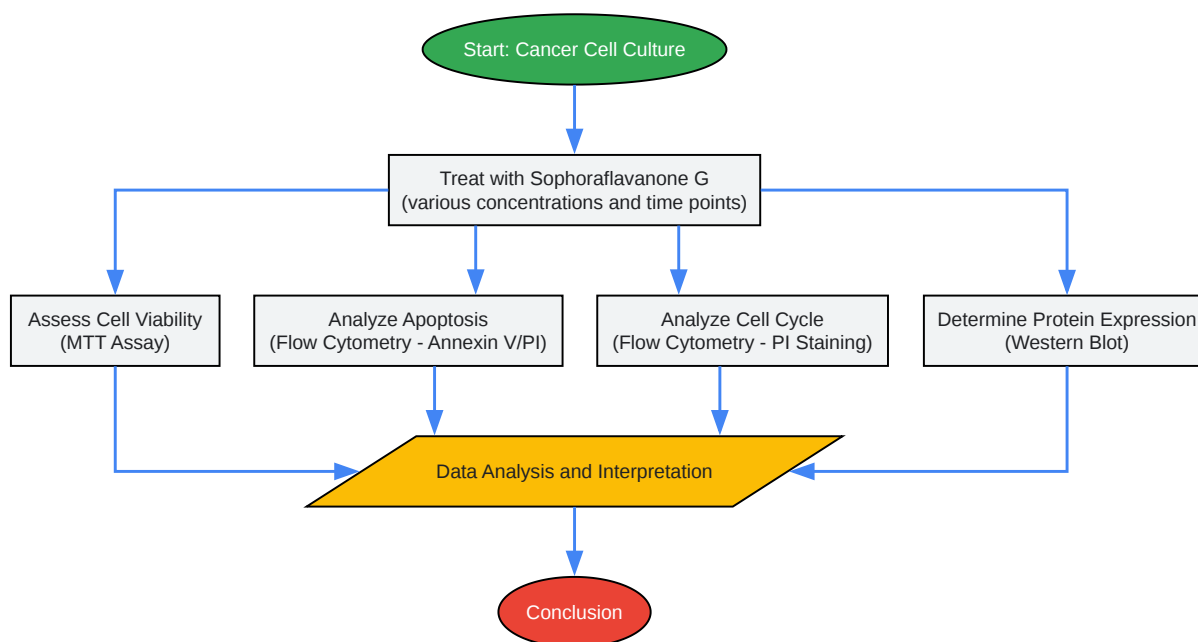
Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams visualize the molecular pathways affected by Sophoraflavanone G and a typical experimental workflow.



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Caption: Signaling pathways modulated by Sophoraflavanone G in cancer cells.



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Caption: Experimental workflow for studying Sophoraflavanone G.

Conclusion

Sophoraflavanone G demonstrates significant anti-cancer activity across a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key oncogenic signaling pathways, makes it a promising candidate for further investigation in cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this natural compound.

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